molecular formula C19H19N3O3S2 B2958260 N-(4-acetylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252876-13-3

N-(4-acetylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2958260
CAS RN: 1252876-13-3
M. Wt: 401.5
InChI Key: LXOWMYMCYVTOOB-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

A study by Gangjee et al. (2008) focused on the synthesis of potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The research presented a classical analogue and nine nonclassical analogues demonstrating potent dual inhibitory activities against human TS and DHFR, indicating a significant scaffold for dual human TS-DHFR inhibitory activity (Gangjee, Qiu, Li, & Kisliuk, 2008).

Structural Studies and Crystallography

Several studies have focused on the crystal structures of derivatives similar to the compound of interest, providing insights into their conformational stability and potential interactions. For instance, Subasri et al. (2016) and (2017) detailed the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing their folded conformation and intramolecular hydrogen bond stabilizing the structure (Subasri et al., 2016) (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).

Vibrational Spectroscopy and Quantum Computational Approach

Mary et al. (2022) characterized an antiviral active molecule, closely related to the query compound, using Raman and Fourier transform infrared spectroscopy. The study employed density functional theory to explore geometric equilibrium, hydrogen bond interactions, and vibrational wavenumbers, providing insights into the molecule's stability and interactions (Mary, Pradhan, & James, 2022).

Synthetic Methods and Characterization

Research by Zaki et al. (2017) demonstrated a convenient synthetic method and spectral characterization of new heterocyclic compounds, highlighting the importance of synthetic strategies in developing molecules with potential biological activities (Zaki, Radwan, & El-Dean, 2017).

properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-3-9-22-18(25)17-15(8-10-26-17)21-19(22)27-11-16(24)20-14-6-4-13(5-7-14)12(2)23/h4-8,10H,3,9,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOWMYMCYVTOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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